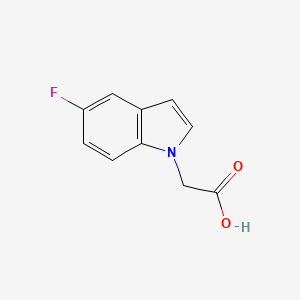

2-(5-Fluoro-1H-indol-1-yl)acetic acid

Description

The exact mass of the compound 2-(5-Fluoro-1H-indol-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(5-Fluoro-1H-indol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluoro-1H-indol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-fluoroindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMIWHZKBNDAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661727 | |

| Record name | (5-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796071-90-4 | |

| Record name | (5-Fluoro-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoroindol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(5-Fluoro-1H-indol-1-yl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(5-Fluoro-1H-indol-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine into this scaffold, as seen in 2-(5-Fluoro-1H-indol-1-yl)acetic acid, is a powerful tactic in modern drug design. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical properties.[1] These modifications often lead to enhanced metabolic stability, improved binding affinity to biological targets, and optimized pharmacokinetic profiles, making fluorinated indoles highly valuable in the development of novel therapeutics.[1][2]

This guide provides a comprehensive technical overview of the primary synthetic pathways to 2-(5-Fluoro-1H-indol-1-yl)acetic acid, focusing on the underlying chemical principles, detailed experimental protocols, and the synthesis of the crucial 5-fluoroindole intermediate.

Primary Synthesis Pathway: N-Alkylation of 5-Fluoroindole

The most direct and common approach to synthesizing 2-(5-Fluoro-1H-indol-1-yl)acetic acid involves the N-alkylation of the pre-formed 5-fluoroindole core. This two-step process consists of introducing an acetic acid ester moiety onto the indole nitrogen, followed by hydrolysis to yield the final carboxylic acid.

Causality and Mechanistic Insights

The reaction proceeds via a classic nucleophilic substitution mechanism. The nitrogen atom of the indole ring is nucleophilic, but its lone pair is involved in the aromatic sextet. To enhance its nucleophilicity, a strong base, such as sodium hydride (NaH), is used to deprotonate the N-H group, forming a highly reactive indolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of a haloacetate ester (e.g., ethyl bromoacetate), displacing the halide to form the N-substituted product. The subsequent ester hydrolysis is typically performed under basic conditions (e.g., using NaOH or LiOH) to yield the carboxylate salt, which is then acidified to produce the final product.[3]

Visual Workflow: N-Alkylation and Hydrolysis

Caption: N-Alkylation of 5-fluoroindole followed by ester hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-fluoro-1H-indol-1-yl)acetate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in dry dimethylformamide (DMF), add a solution of 5-fluoroindole (1.0 equivalent) in dry DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(5-fluoro-1H-indol-1-yl)acetate.

Step 2: Synthesis of 2-(5-Fluoro-1H-indol-1-yl)acetic acid

-

Dissolve the purified ethyl 2-(5-fluoro-1H-indol-1-yl)acetate (1.0 equivalent) in a mixture of methanol (or ethanol) and water.

-

Add sodium hydroxide (NaOH, 2-3 equivalents) and reflux the mixture for 2-5 hours, monitoring the reaction by TLC until the starting material is consumed.[3]

-

Cool the mixture to room temperature and remove the alcohol under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar solvent like petroleum ether to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of ~1 with 10% hydrochloric acid (HCl).[3]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum to yield the target compound as a solid.

Synthesis of the 5-Fluoroindole Precursor

The availability of 5-fluoroindole is critical. Two classical and robust methods for its synthesis are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.

Fischer Indole Synthesis

This foundational method involves the acid-catalyzed cyclization of an arylhydrazone, formed from 4-fluorophenylhydrazine and a suitable carbonyl compound.[2][4] It is a versatile and widely used strategy for constructing the indole core.

Mechanism: The reaction begins with the condensation of 4-fluorophenylhydrazine with an aldehyde or ketone to form a hydrazone.[5] This intermediate tautomerizes to an enamine, which then undergoes a[6][6]-sigmatropic rearrangement.[4][7] The subsequent steps involve aromatization, cyclization, and the elimination of ammonia to form the final indole ring.[5]

Visual Mechanism: Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

General Protocol:

-

React 4-fluorophenylhydrazine with a carbonyl compound (e.g., ethyl pyruvate) to form the corresponding hydrazone.[8]

-

Treat the hydrazone with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid, and heat.[4][7]

-

The reaction mixture is worked up by neutralization and extraction.

-

Purification via column chromatography or recrystallization yields 5-fluoroindole (or its derivative, which can be converted to 5-fluoroindole).[8]

Leimgruber-Batcho Indole Synthesis

This method is particularly favored in industrial settings due to the accessibility of starting materials and typically high yields.[8] It begins with a 2-nitrotoluene derivative.

Mechanism: The synthesis starts with the condensation of 5-fluoro-2-nitrotoluene with a formamide acetal (e.g., dimethylformamide dimethyl acetal) and a secondary amine like pyrrolidine to form an enamine.[8] This intermediate then undergoes a reductive cyclization using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas to afford the desired 5-fluoroindole.[6][8]

Visual Workflow: Leimgruber-Batcho Synthesis

Caption: Simplified workflow for the Leimgruber-Batcho Synthesis.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | Value | Source |

| IUPAC Name | 2-(5-fluoro-1H-indol-1-yl)acetic acid | N/A |

| Molecular Formula | C₁₀H₈FNO₂ | [9] |

| Molecular Weight | 193.17 g/mol | [9] |

| Appearance | Solid | N/A |

| ¹H NMR | Expected signals for aromatic protons, the indole N-H proton (in precursor), the methylene protons of the acetic acid group, and a carboxylic acid proton. | [10] |

| ¹⁹F NMR | A characteristic signal confirming the presence and position of the fluorine atom. | [10] |

| Mass Spectrometry | Monoisotopic Mass: 193.0539 Da | [9] |

Safety and Handling Precautions

Researchers must adhere to strict safety protocols when performing these syntheses.

-

Sodium Hydride (NaH): Highly flammable and water-reactive. Must be handled under an inert atmosphere. It can cause severe burns upon contact.

-

Haloacetic Acids and Esters: These are corrosive and lachrymatory. They can cause severe skin and eye burns.[11] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

-

Acetic Acid (Glacial): Flammable liquid and vapor that causes severe skin burns and eye damage.[12][13]

-

Solvents (DMF): Dimethylformamide is a skin and eye irritant and can be harmful if absorbed through the skin.

-

General Handling: Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Ensure that eyewash stations and safety showers are readily accessible.[12][14][15]

Conclusion

The synthesis of 2-(5-Fluoro-1H-indol-1-yl)acetic acid is a well-established process, primarily achieved through the N-alkylation of 5-fluoroindole. The choice of synthetic route for the 5-fluoroindole precursor, whether via the classic Fischer synthesis or the industrially scalable Leimgruber-Batcho method, depends on factors such as starting material availability, required scale, and laboratory capabilities. By understanding the underlying mechanisms and adhering to rigorous experimental and safety protocols, researchers can reliably produce this valuable compound for applications in drug discovery and medicinal chemistry.

References

- BenchChem. (n.d.). Synthesis and characterization of 5-fluoroindole derivatives.

- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- BenchChem. (n.d.). 5-Fluoroindole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity.

- J&K Scientific LLC. (2025). Fischer Indole Synthesis.

- Cambridge University Press. (n.d.). Fischer Indole Synthesis.

- PubChem, National Institutes of Health. (n.d.). 5-Fluoroindole-3-acetic acid.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Acros Organics. (2016). Acetic Acid Safety Data Sheet.

- ChemicalBook. (n.d.). 5-Fluoroindole synthesis.

- (n.d.). 5-Fluoroindole Safety Data Sheet.

- Fisher Scientific. (2023). 2-(1H-indol-3-yl)acetic acid Safety Data Sheet.

- ScienceLab.com. (2005). Acetic acid MSDS.

- National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- National Center for Biotechnology Information, NIH. (n.d.). Haloacetic Acids Found as Water Disinfection Byproducts.

- BenchChem. (n.d.). 2-(4-Fluoro-1H-indol-1-yl)acetic acid and Other Fluorinated Indole Analogs in Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. diva-portal.org [diva-portal.org]

- 9. 5-Fluoroindole-3-acetic acid | C10H8FNO2 | CID 96750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 11. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. uwm.edu [uwm.edu]

- 13. home.miracosta.edu [home.miracosta.edu]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.dk [fishersci.dk]

Unveiling the Therapeutic Potential of 2-(5-Fluoro-1H-indol-1-yl)acetic acid: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. Its strategic modification has yielded compounds with a vast array of biological activities. The subject of this guide, 2-(5-Fluoro-1H-indol-1-yl)acetic acid, is a fascinating molecule that combines two key pharmacophoric elements: a 5-fluoroindole core and an indole-1-acetic acid side chain. The introduction of a fluorine atom at the 5-position is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1][2] Simultaneously, the indole-1-acetic acid moiety presents a distinct profile compared to its more common 3-substituted isomer, suggesting unique interactions with biological targets.

While direct, in-depth studies on the mechanism of action of 2-(5-Fluoro-1H-indol-1-yl)acetic acid are not extensively documented in publicly available literature, the known pharmacology of its constituent parts and related analogs allows us to construct a robust theoretical framework of its potential biological activities. This guide will delve into these hypothesized mechanisms, providing not just a theoretical underpinning but also a practical, step-by-step experimental roadmap for their validation. Our approach is designed to empower researchers to systematically investigate the therapeutic promise of this intriguing molecule.

Hypothesized Mechanism of Action 1: Aldose Reductase Inhibition and the Mitigation of Diabetic Complications

A compelling potential mechanism of action for 2-(5-Fluoro-1H-indol-1-yl)acetic acid is the inhibition of aldose reductase. This enzyme is a key player in the polyol pathway, which becomes hyperactive during hyperglycemia. The excessive conversion of glucose to sorbitol by aldose reductase, with subsequent depletion of NADPH and accumulation of sorbitol, is a major contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Structure-activity relationship (SAR) studies of indole acetic acid derivatives have revealed that 1-indole acetic acids are more potent inhibitors of aldose reductase than their 3-indole acetic acid counterparts.[2][3] Molecular modeling suggests that the 1-indole acetic acid scaffold can establish a more potent electrostatic interaction with the enzyme-NADP+ complex.[2][3] The presence of a fluorine atom at the 5-position of the indole ring is also known to enhance the activity of various bioactive molecules.[1] Therefore, it is highly plausible that 2-(5-Fluoro-1H-indol-1-yl)acetic acid acts as an inhibitor of aldose reductase.

Proposed Signaling Pathway: Aldose Reductase and the Polyol Pathway

Caption: Hypothesized inhibition of the polyol pathway by 2-(5-Fluoro-1H-indol-1-yl)acetic acid.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a robust method for determining the inhibitory potential of 2-(5-Fluoro-1H-indol-1-yl)acetic acid against aldose reductase.

Materials:

-

Partially purified aldose reductase from rabbit eye lenses

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

2-(5-Fluoro-1H-indol-1-yl)acetic acid (test compound)

-

Quercetin or other known aldose reductase inhibitor (positive control)

-

Phosphate buffer (0.1 M, pH 6.2)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of 2-(5-Fluoro-1H-indol-1-yl)acetic acid and the positive control in DMSO.

-

Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Reaction Mixture:

-

In each well of the 96-well plate, add the following in order:

-

140 µL of 0.1 M phosphate buffer (pH 6.2)

-

20 µL of NADPH solution (final concentration 0.1 mM)

-

10 µL of the test compound solution at various concentrations (or buffer for control)

-

10 µL of the aldose reductase enzyme solution.

-

-

Incubate the mixture at room temperature for 5 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution (final concentration 1 mM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Experimental Workflow: Aldose Reductase Inhibition Assay

Caption: Step-by-step workflow for the in vitro aldose reductase inhibition assay.

Hypothesized Mechanism of Action 2: Modulation of Inflammatory Pathways

The structural similarity of 2-(5-Fluoro-1H-indol-1-yl)acetic acid to known anti-inflammatory agents, and patent literature describing a related compound for the treatment of allergic and inflammatory diseases, suggests a potential role in modulating inflammatory pathways.[4] Indole derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), and the suppression of pro-inflammatory cytokine production.

The presence of the acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The 5-fluoro substitution could also play a role in enhancing the anti-inflammatory potency. Therefore, it is plausible that 2-(5-Fluoro-1H-indol-1-yl)acetic acid could inhibit key enzymes in the arachidonic acid cascade or modulate the signaling pathways that lead to the production of inflammatory mediators.

Proposed Signaling Pathway: Inhibition of Pro-inflammatory Mediator Production

Caption: Hypothesized anti-inflammatory mechanisms of 2-(5-Fluoro-1H-indol-1-yl)acetic acid.

Experimental Protocol: In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of the test compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

2-(5-Fluoro-1H-indol-1-yl)acetic acid (test compound)

-

Dexamethasone or other known anti-inflammatory drug (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Griess Reagent for nitric oxide (NO) determination

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Cell culture plates (96-well and 24-well)

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 96-well plates for MTT and Griess assays, and in 24-well plates for ELISA, and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of 2-(5-Fluoro-1H-indol-1-yl)acetic acid or the positive control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no compound, no LPS) and an LPS-only control group.

-

-

Cell Viability Assay (MTT):

-

After the 24-hour incubation, add MTT solution to the 96-well plate and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm to determine cell viability and ensure the observed effects are not due to cytotoxicity.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant from the 96-well plate.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, an indicator of NO production.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant from the 24-well plate.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

-

Data Analysis:

-

Normalize the NO and cytokine levels to the cell viability data.

-

Calculate the percentage of inhibition of NO and cytokine production for each concentration of the test compound compared to the LPS-only control.

-

Determine the IC50 values for the inhibition of each inflammatory mediator.

-

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Potential interactions of 2-(5-Fluoro-1H-indol-1-yl)acetic acid with serotonin receptor signaling pathways.

Experimental Protocol: Serotonin Receptor Binding and Functional Assays

This protocol outlines a two-stage approach to first determine the binding affinity of the test compound to serotonin receptors and then to characterize its functional activity as an agonist or antagonist.

Part 1: Receptor Binding Assay

Materials:

-

Cell membranes expressing human recombinant 5-HT1A, 5-HT2A, and 5-HT2C receptors

-

Radioligands specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Mesulergine for 5-HT2C)

-

2-(5-Fluoro-1H-indol-1-yl)acetic acid (test compound)

-

Known selective ligands for each receptor (for non-specific binding determination)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

In test tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound in a suitable binding buffer.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess of a known selective ligand).

-

-

Incubation: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification:

-

Wash the filters to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of radioligand binding by the test compound.

-

Calculate the Ki (inhibitory constant) value for the test compound at each receptor.

-

Part 2: Functional Assay (e.g., Calcium Flux for 5-HT2A/2C, or cAMP for 5-HT1A)

Materials:

-

Cell lines stably expressing the serotonin receptor of interest and a suitable reporter system (e.g., CHO-K1 cells with a calcium-sensitive fluorescent dye for 5-HT2A/2C, or a cAMP-responsive reporter for 5-HT1A)

-

2-(5-Fluoro-1H-indol-1-yl)acetic acid (test compound)

-

Known agonist and antagonist for the receptor

-

Assay buffer

-

Fluorescent plate reader or luminometer

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to grow to confluence.

-

Agonist Mode:

-

Add varying concentrations of the test compound to the cells.

-

Measure the response (e.g., fluorescence for calcium flux, luminescence for cAMP) over time.

-

Generate a dose-response curve and calculate the EC50 (effective concentration for 50% maximal response) and the maximal efficacy relative to a known full agonist.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a fixed concentration (e.g., the EC80) of a known agonist.

-

Measure the response and determine the ability of the test compound to inhibit the agonist-induced signal.

-

Calculate the IC50 and subsequently the Kb (antagonist dissociation constant).

-

Experimental Workflow: Serotonin Receptor Profiling

Caption: A systematic workflow for determining the interaction of 2-(5-Fluoro-1H-indol-1-yl)acetic acid with serotonin receptors.

Conclusion: A Roadmap for Future Investigation

This technical guide has provided a comprehensive, albeit theoretical, exploration of the potential mechanisms of action of 2-(5-Fluoro-1H-indol-1-yl)acetic acid. By leveraging the known pharmacology of the 5-fluoroindole and indole-1-acetic acid scaffolds, we have hypothesized three plausible and compelling therapeutic avenues: inhibition of aldose reductase for the treatment of diabetic complications, modulation of inflammatory pathways, and interaction with the serotonergic system for potential applications in central nervous system disorders.

Crucially, this guide goes beyond mere speculation by providing detailed, field-proven experimental protocols and workflows. These are designed to serve as a practical starting point for researchers to systematically test these hypotheses and elucidate the true biological activity of this promising compound. The self-validating nature of the proposed experimental plans ensures that the data generated will be robust and reliable, paving the way for a deeper understanding of the therapeutic potential of 2-(5-Fluoro-1H-indol-1-yl)acetic acid and accelerating its potential journey from the laboratory to the clinic. The path forward is clear, and the tools for discovery are at hand.

References

-

NSAIDs: SAR of Indole acetic acid - YouTube. [Link]

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed. [Link]

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. | Semantic Scholar. [Link]

- WO2006092579A1 - Microcrystalline ( 5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)

-

Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol- l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine(2C) receptor agonist - PubMed. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2006092579A1 - Microcrystalline ( 5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl) acetic acid - Google Patents [patents.google.com]

The Rising Therapeutic Potential of 2-(5-Fluoro-1H-indol-1-yl)acetic Acid Derivatives: A Technical Guide

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with profound biological activities. Among these, derivatives of indole-acetic acid have garnered significant attention for their diverse therapeutic applications. This technical guide delves into the burgeoning field of 2-(5-Fluoro-1H-indol-1-yl)acetic acid derivatives, a class of compounds demonstrating remarkable potential across various pathological conditions. The strategic introduction of a fluorine atom at the 5-position of the indole ring often enhances metabolic stability and modulates electronic properties, leading to improved pharmacokinetic profiles and biological efficacy. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic promise of these fascinating molecules.

The Core Moiety: Understanding the Significance of the 5-Fluoroindole Scaffold

The indole ring system is a key structural feature in a multitude of biologically active compounds, including the essential amino acid tryptophan and the plant hormone indole-3-acetic acid (IAA).[1] In humans, IAA and its derivatives are not merely metabolic byproducts but are recognized for their potential roles in modulating gut health, inflammation, and cellular signaling.[2] The introduction of a fluorine atom, particularly at the 5-position of the indole ring, is a well-established strategy in medicinal chemistry to enhance drug-like properties. This modification can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

The 2-(5-Fluoro-1H-indol-1-yl)acetic acid core combines the inherent biological relevance of the indoleacetic acid scaffold with the advantageous properties conferred by fluorination. This strategic combination has paved the way for the development of novel derivatives with a wide spectrum of pharmacological activities.

Synthesis of 2-(5-Fluoro-1H-indol-1-yl)acetic Acid Derivatives

The synthesis of 2-(5-Fluoro-1H-indol-1-yl)acetic acid and its derivatives typically involves multi-step reaction sequences. A common approach begins with a commercially available substituted indole, which then undergoes N-alkylation followed by further modifications to introduce the desired functional groups.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 2-(5-Fluoro-1H-indol-1-yl)acetic acid derivatives.

Diverse Biological Activities and Therapeutic Applications

Derivatives of 2-(5-Fluoro-1H-indol-1-yl)acetic acid have been investigated for a range of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a high-priority research area. Several indole derivatives have demonstrated potent anti-inflammatory and analgesic activities.[3] The proposed mechanism for some of these compounds involves the inhibition of key inflammatory mediators.

A simplified signaling pathway illustrating the anti-inflammatory mechanism of action is shown below:

Caption: Putative anti-inflammatory mechanism of 2-(5-Fluoro-1H-indol-1-yl)acetic acid derivatives.

Studies have shown that certain indole derivatives can reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Furthermore, some indole-based compounds have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the production of prostaglandins that mediate inflammation and pain.[4][5]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[6] Indole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[7][8]

The antimicrobial efficacy of these compounds is often evaluated using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][8]

| Compound Class | Target Organisms | Reported Activity | Reference |

| Indole-thiourea hybrids | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | [6] |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives | Gram-positive and Gram-negative bacteria, including MRSA | Potent antibacterial activity, in some cases exceeding that of ampicillin | [8] |

| Pyrazino[1,2-a]indole derivatives | S. aureus, S. typhi, P. aeruginosa, E. coli | Variable antibacterial activity depending on the substitution pattern | [9] |

Table 1: Summary of Antimicrobial Activities of Indole Derivatives

Anticancer Potential

Indole-3-acetic acid derivatives have been explored as prodrugs in targeted cancer therapy.[10] A notable example is the use of these compounds in combination with horseradish peroxidase (HRP), an enzyme that can be targeted to tumor cells. HRP oxidizes the indole-3-acetic acid derivative, leading to the formation of cytotoxic products that selectively kill cancer cells.[10][11]

The 5-fluoro substitution has been shown to be particularly advantageous in this context. 5-Fluoroindole-3-acetic acid, despite being oxidized more slowly by HRP than its non-fluorinated counterpart, exhibits significantly higher cytotoxicity towards various cancer cell lines.[11] This suggests that the fluorinated derivative may generate a more potent or stable cytotoxic species.

Caption: Prodrug strategy for targeted cancer therapy using 2-(5-Fluoro-1H-indol-1-yl)acetic acid derivatives.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibitors of this enzyme are therefore of significant therapeutic interest. Structure-activity relationship studies have identified indole acetic acid derivatives as potential aldose reductase inhibitors with concomitant antioxidant activity.[12] The 1-indole acetic acid scaffold has shown stronger electrostatic interactions with the enzyme-NADP+ complex compared to the 3-indole acetic acid isomer.[12]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of findings, standardized and validated experimental protocols are essential. Below are representative methodologies for assessing the key biological activities of 2-(5-Fluoro-1H-indol-1-yl)acetic acid derivatives.

In Vitro Cytotoxicity Assay

This protocol is fundamental for determining the cytotoxic potential of the synthesized compounds against various cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells (e.g., cancer cell lines or normal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity Assay

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[13]

Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats or Swiss albino mice) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Administer a vehicle control and a standard anti-inflammatory drug (e.g., indomethacin) to respective groups.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Future Perspectives and Conclusion

The exploration of 2-(5-Fluoro-1H-indol-1-yl)acetic acid derivatives has unveiled a class of molecules with significant therapeutic potential. Their diverse biological activities, ranging from anti-inflammatory and antimicrobial to anticancer, underscore the versatility of this chemical scaffold. The strategic incorporation of a fluorine atom at the 5-position of the indole ring appears to be a key factor in enhancing their pharmacological profiles.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological effects.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-like potential.

References

- Ask Ayurveda. (2026, January 17). Phytochemicals in Food – Uses, Benefits & Food Sources.

- PubMed. (n.d.). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship.

- Google Patents. (n.d.). WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine.

- Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology.

- MySkinRecipes. (n.d.). 2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid.

- Wikipedia. (n.d.). Indole-3-acetic acid.

- GBA Group. (n.d.). In vitro and in vivo toxicology - Pharma.

- BLDpharm. (n.d.). 885271-22-7|2-(5-Fluoro-1H-indazol-3-yl)acetic acid.

- Molbase. (n.d.). 2-(5-Fluoro-1H-indol-1-yl)acetic acid.

- PubMed. (2002, January 15). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy.

- National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives.

- PubMed. (n.d.). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives.

- Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review.

- MDPI. (n.d.). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation.

- MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.

- PubMed Central. (n.d.). Fluoroquinolone antimicrobial agents.

- PubMed. (n.d.). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics.

- PubMed. (n.d.). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists.

- PubMed. (2005, March 1). In Vitro and in Vivo Profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a Potent, Selective, and Orally Active Canine COX-2 Inhibitor.

- PubMed. (1988, March). [Nonsteroidal anti-inflammatory agents. V. Synthesis of 1-aryl-5-(1-pyrryl)-pyrazolyl-4-acetic acids with potential anti-inflammatory action].

- ResearchGate. (n.d.). Design, synthesis and anti-inflammatory vel 5-(Indol-3-yl)thiazolidinone derivatives as COX-2 inhibitors. | Request PDF.

- PubMed. (2005, October 1). Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes.

- MDPI. (n.d.). In Vitro and In Silico Studies on the Anti-H1N1 Activity of Bioactive Compounds from Marine-Derived Streptomyces ardesiacus.

- ResearchGate. (n.d.). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents | Request PDF.

- PubMed. (2024, December 31). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB.

- Echemi. (n.d.). 2-(5-fluoro-1h-indol-1-yl)acetic acid.

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. ask-ayurveda.com [ask-ayurveda.com]

- 3. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]

- 11. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(5-Fluoro-1H-indol-1-yl)acetic Acid: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Promising Pharmaceutical Building Block

In the landscape of modern drug discovery, the indole nucleus remains a cornerstone of privileged structures, lending itself to a vast array of pharmacological activities. The strategic introduction of a fluorine atom, as seen in 2-(5-Fluoro-1H-indol-1-yl)acetic acid, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a compound of considerable interest for researchers in medicinal chemistry. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and quality control of 2-(5-Fluoro-1H-indol-1-yl)acetic acid, ensuring the scientific integrity of research and development endeavors.

This document moves beyond a simple recitation of methods, offering insights into the rationale behind experimental choices and the interpretation of spectral data. By understanding the unique spectroscopic fingerprint of this molecule, scientists can confidently ascertain its identity, purity, and structural integrity, which are critical parameters in the rigorous process of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach to Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules. For a compound like 2-(5-Fluoro-1H-indol-1-yl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of 2-(5-Fluoro-1H-indol-1-yl)acetic acid would exhibit distinct signals for the aromatic protons of the indole ring, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid.

Expected Chemical Shifts and Coupling Patterns:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |

| H4 | ~7.5 - 7.7 | Doublet of doublets | JH4-H6 (ortho-F) ≈ 4-5 Hz, JH4-H7 (meta) ≈ 2-3 Hz | Positioned ortho to the fluorine atom, H4 will show coupling to both H6 (through the fluorine) and H7. |

| H7 | ~7.3 - 7.5 | Doublet of doublets | JH7-H6 (ortho) ≈ 8-9 Hz, JH7-H4 (meta) ≈ 2-3 Hz | H7 is ortho to H6 and meta to H4, leading to a doublet of doublets. |

| H2 & H3 | ~6.5 - 7.2 | Doublets | JH2-H3 ≈ 3 Hz | These protons on the pyrrole ring typically appear as doublets due to their mutual coupling. |

| H6 | ~6.9 - 7.1 | Doublet of doublets of doublets | JH6-H7 (ortho) ≈ 8-9 Hz, JH6-F (meta) ≈ 8-10 Hz, JH6-H4 (ortho-F) ≈ 4-5 Hz | H6 experiences coupling from H7, the fluorine atom, and H4. |

| Methylene (-CH₂-) | ~5.0 | Singlet | - | The methylene protons are adjacent to the nitrogen atom and the carbonyl group, resulting in a downfield chemical shift. They are expected to appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-Fluoro-1H-indol-1-yl)acetic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the carboxylic acid proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Caption: Workflow for ¹H NMR Analysis.

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and typically require longer acquisition times.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (-C =O) | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| C5 (C-F) | 155 - 160 (doublet, ¹JC-F ≈ 230-250 Hz) | The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant. |

| C7a & C3a | 125 - 140 | These are quaternary carbons in the indole ring system. |

| C2 & C3 | 100 - 130 | Carbons of the pyrrole ring. |

| Aromatic CHs (C4, C6, C7) | 105 - 125 | These carbons will also exhibit smaller couplings to the fluorine atom. |

| Methylene (-C H₂-) | 45 - 55 | The methylene carbon is influenced by the adjacent nitrogen and carbonyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon. For more detailed analysis, coupled spectra or techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing and Analysis: Similar processing steps as for ¹H NMR are applied. The chemical shifts are then correlated with the expected values for the proposed structure.

Fluorine-19 (¹⁹F) NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[1][2] It provides a distinct signal for the fluorine atom, and its chemical shift is very sensitive to the electronic environment.

Expected Chemical Shift and Coupling:

The ⁵F nucleus in 2-(5-Fluoro-1H-indol-1-yl)acetic acid is expected to resonate in the typical range for fluoroaromatic compounds. The signal will appear as a multiplet due to coupling with the neighboring protons (H4 and H6). The chemical shifts of aromatic fluorine are sensitive to substituents on the ring.[2]

-

Expected Chemical Shift: -110 to -130 ppm (relative to CFCl₃).

-

Expected Multiplicity: Triplet of doublets or a more complex multiplet due to coupling with H4 and H6.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR, a solution of 5-10 mg of the compound in a suitable deuterated solvent is prepared.

-

Instrument Setup: An NMR spectrometer with a multinuclear probe capable of observing ¹⁹F is required.

-

Data Acquisition: A standard one-dimensional ¹⁹F NMR spectrum is acquired. Proton decoupling can be employed to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment.

-

Data Analysis: The chemical shift and coupling patterns are analyzed to confirm the position of the fluorine atom on the indole ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular weight of 2-(5-Fluoro-1H-indol-1-yl)acetic acid (C₁₀H₈FNO₂) is 193.18 g/mol . In a mass spectrum, a peak corresponding to the molecular ion would be expected at m/z = 193.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH): A prominent fragment would likely be observed at m/z = 148, corresponding to the loss of the carboxyl group (45 Da).[3]

-

Decarboxylation (-CO₂): Loss of carbon dioxide (44 Da) would lead to a fragment at m/z = 149.

-

Cleavage of the acetic acid side chain: Fragmentation can also occur at the N-CH₂ bond.

-

Caption: Plausible MS Fragmentation Pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids, which would likely produce a prominent [M-H]⁻ ion in negative ion mode or [M+H]⁺ in positive ion mode. Electron ionization (EI) is a harder technique that leads to more extensive fragmentation, providing more structural information.[4]

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| Carboxylic Acid O-H | 2500-3300 | Stretching | Broad, Strong |

| Aromatic C-H | 3000-3100 | Stretching | Medium |

| Aliphatic C-H | 2850-2960 | Stretching | Medium |

| Carbonyl C=O | 1700-1750 | Stretching | Strong |

| Aromatic C=C | 1450-1600 | Stretching | Medium |

| C-N | 1200-1350 | Stretching | Medium |

| C-F | 1000-1100 | Stretching | Strong |

The IR spectrum will be dominated by a very broad absorption for the O-H stretch of the carboxylic acid, which is a hallmark of this functional group due to strong hydrogen bonding. A sharp, strong absorption for the C=O stretch will also be a key diagnostic peak.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

-

Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample.

-

Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups by comparing their positions and intensities to correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system of 2-(5-Fluoro-1H-indol-1-yl)acetic acid acts as a chromophore, absorbing UV radiation in a characteristic manner.

Expected UV-Vis Absorption:

Indole and its derivatives typically exhibit two main absorption bands:

-

¹Lₐ band: A strong absorption around 220-230 nm.

-

¹Lₑ band: A weaker, broader absorption with fine structure around 260-290 nm.

The substitution on the indole ring can cause shifts in the absorption maxima (λmax). The fluorine and acetic acid substituents are expected to have a modest effect on the absorption spectrum.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, measuring the absorbance of the solution across a range of wavelengths (typically 200-400 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified and can be used for quantitative analysis (e.g., determining concentration using the Beer-Lambert law) or as a qualitative characteristic of the compound.

Conclusion: A Synergistic Approach to Complete a Molecular Dossier

The comprehensive spectroscopic analysis of 2-(5-Fluoro-1H-indol-1-yl)acetic acid requires a synergistic application of multiple analytical techniques. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the definitive structural framework, mass spectrometry confirms the molecular weight and offers corroborating structural details through fragmentation analysis. Infrared spectroscopy serves as a rapid and reliable method for identifying key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the indole chromophore.

By integrating the data from these diverse spectroscopic methods, researchers and drug development professionals can build a complete and robust molecular dossier for 2-(5-Fluoro-1H-indol-1-yl)acetic acid. This rigorous characterization is fundamental to ensuring the quality, consistency, and integrity of this valuable building block in the pursuit of novel therapeutics.

References

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). (n.d.). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. [Link]

-

The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... (n.d.). ResearchGate. [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the... (n.d.). ResearchGate. [Link]

-

13C NMR Spectroscopy. (n.d.). [Link]

-

5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry. [Link]

-

19F NMR Reference Standards. (n.d.). [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

19Flourine NMR. (n.d.). [Link]

-

Fluorine NMR. (n.d.). [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]

-

A fragmentation graph for the acetic acid [M+H]+ ion. Here each node... (n.d.). ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

FT-IR spectrum of the acetic acid. (n.d.). ResearchGate. [Link]

-

Supplementary Information Indoles. (n.d.). The Royal Society of Chemistry. [Link]

-

2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid. (n.d.). PubChem. [Link]

-

2-(5-Fluoro-1H-indol-1-yl)acetic acid. (n.d.). Molbase. [Link]

-

Friedel-Crafts Fluoroacetylation of Indoles With Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones Under Catalyst- And Additive-Free Conditions. (2016). The Journal of Organic Chemistry, 81(10), 4226-4234. [Link]

-

Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. (2025, August 7). ResearchGate. [Link]

-

Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1- H -Indazol-1-yl) Acetic Acid. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 5-Fluoroindole-3-acetic Acid: A Surrogate for 2-(5-Fluoro-1H-indol-1-yl)acetic Acid

Notice to the Reader: Extensive searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), alongside a thorough review of the current scientific literature, have revealed no publicly available single-crystal X-ray diffraction data for 2-(5-Fluoro-1H-indol-1-yl)acetic acid. Consequently, this guide will provide a comprehensive analysis of the crystal structure of its close structural isomer, 5-Fluoroindole-3-acetic acid (5-FI-AA) , for which crystallographic data is available[1]. This analysis serves as an expert surrogate, offering valuable insights into the solid-state properties and intermolecular interactions that are likely to be relevant to other fluorinated indole acetic acid derivatives.

Introduction: The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in drug discovery, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into the indole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications are often pivotal in enhancing the therapeutic potential of drug candidates.

5-Fluoroindole-3-acetic acid, a derivative of the plant hormone indole-3-acetic acid, has garnered attention for its potential applications in targeted cancer therapy. It can act as a prodrug, activated by peroxidases to form cytotoxic products, highlighting the therapeutic relevance of its structural and chemical properties[1]. Understanding the three-dimensional arrangement of this molecule in the solid state through its crystal structure provides fundamental insights into its stability, solubility, and potential polymorphic forms, all of which are critical parameters in drug development.

Molecular and Crystal Structure of 5-Fluoroindole-3-acetic Acid

The crystal structure of 5-Fluoroindole-3-acetic acid has been determined by single-crystal X-ray diffraction, and the crystallographic data are deposited in the Cambridge Structural Database (CSD) under the deposition number 131886[1].

Molecular Conformation

The molecule consists of a planar indole ring system with a fluorine atom substituted at the 5-position and an acetic acid group attached to the 3-position. The acetic acid side chain exhibits a degree of conformational flexibility. The precise bond lengths, bond angles, and torsion angles, as determined from the crystal structure, define the molecule's preferred conformation in the solid state. This conformation is a result of minimizing intramolecular steric hindrance and optimizing intermolecular interactions within the crystal lattice.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent interactions. In the crystal structure of 5-Fluoroindole-3-acetic acid, a combination of hydrogen bonding and π-π stacking interactions are the primary forces dictating the supramolecular architecture.

-

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). In the crystal lattice, these groups typically form strong hydrogen bonds, often leading to the formation of dimers or extended chains. The indole N-H group also acts as a hydrogen bond donor. These hydrogen bonds are crucial in stabilizing the crystal structure and influencing the compound's physical properties, such as its melting point and solubility.

-

π-π Stacking: The aromatic indole rings are capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions, though weaker than hydrogen bonds, contribute significantly to the overall stability of the crystal packing.

The interplay of these interactions results in a specific three-dimensional arrangement of the molecules, which can be visualized through crystallographic analysis.

Crystallographic Data Summary

The key crystallographic parameters for 5-Fluoroindole-3-acetic acid are summarized in the table below. This data provides a quantitative description of the unit cell and the quality of the structure determination.

| Parameter | Value |

| CCDC Deposition Number | 131886 |

| Empirical Formula | C₁₀H₈FNO₂ |

| Formula Weight | 193.17 g/mol |

| Crystal System | Data not publicly detailed without access |

| Space Group | Data not publicly detailed without access |

| a, b, c (Å) | Data not publicly detailed without access |

| α, β, γ (°) | Data not publicly detailed without access |

| Volume (ų) | Data not publicly detailed without access |

| Z | Data not publicly detailed without access |

| Density (calculated) | Data not publicly detailed without access |

| R-factor | Data not publicly detailed without access |

Note: Detailed unit cell parameters and refinement statistics require direct access to the CCDC database, which is beyond the scope of this guide. The provided CCDC number allows researchers with access to retrieve the full crystallographic information file (CIF).

Experimental Methodology: Determining the Crystal Structure

The determination of a molecule's crystal structure is a multi-step process that relies on the principles of X-ray diffraction. The general workflow is outlined below.

Crystallization

The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often determined empirically.

Protocol: Single Crystal Growth by Slow Evaporation

-

Dissolution: Dissolve a small amount of 5-Fluoroindole-3-acetic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the solution while warm to remove any insoluble impurities.

-

Evaporation: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.

Experimental Workflow for SC-XRD

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall agreement between the calculated and observed diffraction patterns.

-

Validation: The final crystal structure is validated using tools like CheckCIF to ensure its chemical and crystallographic reasonability.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, provides a 2D representation of the molecular structure of 5-Fluoroindole-3-acetic acid, highlighting the key functional groups.

Conclusion and Future Perspectives

While the crystal structure of 2-(5-Fluoro-1H-indol-1-yl)acetic acid remains to be determined, the analysis of its isomer, 5-Fluoroindole-3-acetic acid, provides a robust framework for understanding the solid-state behavior of this class of compounds. The prevalence of strong hydrogen bonding and π-π stacking interactions underscores their importance in directing the supramolecular assembly. For researchers in drug development, this structural information is invaluable for computational modeling, polymorph screening, and formulation design. Future work should focus on obtaining single crystals of 2-(5-Fluoro-1H-indol-1-yl)acetic acid to enable a direct comparative analysis of the influence of the acetic acid substituent's position on the crystal packing and intermolecular interactions.

References

-

Structure and Morphology of Indole Analogue Crystals. ACS Omega, 2020. [Link]

-

5-Fluoroindole-3-acetic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Molecular Docking of 2-(5-Fluoro-1H-indol-1-yl)acetic acid: A Framework for Target Identification and Interaction Analysis

Abstract

This technical guide provides a comprehensive, scientifically-grounded workflow for investigating the potential protein targets of the novel compound 2-(5-Fluoro-1H-indol-1-yl)acetic acid through molecular docking. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a robust framework that extends from foundational principles to advanced application. We emphasize the causality behind methodological choices, the critical importance of protocol validation to ensure trustworthiness, and the nuanced interpretation of docking results beyond simple scoring metrics. The guide culminates in a practical case study, demonstrating the application of this workflow for hypothesis generation regarding the compound's mechanism of action.

Introduction

The Therapeutic Potential of Indole Acetic Acid Derivatives

The indole nucleus is a cornerstone of medicinal chemistry, recognized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for conditions ranging from cancer to neurological disorders.[1] Derivatives of indole-3-acetic acid (IAA), a well-known plant auxin, have shown particular promise. Halogenated IAA analogues, for instance, can be oxidatively activated by peroxidases to generate potent cytotoxic species, making them compelling prodrug candidates for targeted cancer therapy.[3][4][5][6]

Focus Molecule: 2-(5-Fluoro-1H-indol-1-yl)acetic acid

The subject of this guide, 2-(5-Fluoro-1H-indol-1-yl)acetic acid, presents a unique structural modification to the common IAA scaffold. The acetic acid moiety is positioned on the indole nitrogen (N-1) rather than the more conventional C-3 position. This shift fundamentally alters the molecule's geometry, electronic distribution, and potential hydrogen bonding capabilities. Furthermore, the inclusion of a fluorine atom at the 5-position can enhance metabolic stability and modulate binding affinity through favorable electrostatic or halogen-bonding interactions. Given its novelty, the specific biological targets of this compound are largely unknown, making it an ideal candidate for exploratory computational analysis.

Molecular Docking as a Primary Investigative Tool

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[7] In the early stages of drug discovery, docking serves two primary purposes: 1) virtual screening of large compound libraries to identify potential hits, and 2) hypothesis generation for the mechanism of action of a novel compound by predicting its interactions within the binding site of a known target.[8] The reliability of a docking study hinges on the accuracy of its scoring function and the rigor of its validation protocol.[9][10] This guide outlines a workflow designed to maximize the predictive power and reliability of such a study.

Foundational Principles of Molecular Docking

Search Algorithms and Scoring Functions

At its core, a molecular docking simulation attempts to solve two interconnected problems: predicting the ligand's binding pose (conformation and orientation) and estimating its binding affinity. The process begins with a search algorithm that explores the vast conformational space of the ligand within a defined region of the protein.[11] Once a set of plausible poses is generated, a mathematical scoring function is used to rank them.[12][13] These functions approximate the free energy of binding (ΔG), with more negative scores generally indicating a more favorable interaction.[14][15] Scoring functions are broadly classified into three types:

-

Force-Field-Based: Utilize classical mechanics parameters (e.g., van der Waals, electrostatic terms).

-

Empirical: Use regression analysis on a set of known protein-ligand complexes to derive coefficients for various energy terms (e.g., hydrogen bonds, hydrophobic contacts).

-

Knowledge-Based: Derive statistical potentials from the frequency of specific atom-pair interactions observed in experimental structural databases.

The Critical Role of Validation

A molecular docking protocol is only as reliable as its validation.[16] Before screening unknown compounds, the chosen parameters (software, scoring function, search space definition) must be proven capable of reproducing known experimental results for the target of interest.[17] The gold standard for validation is re-docking .[18] This process involves:

-

Obtaining a crystal structure of the target protein with a co-crystallized ligand.

-

Removing the co-crystallized ligand from the binding site.

-

Docking the same ligand back into the now-empty binding site using the defined protocol. A protocol is considered validated if the top-ranked docked pose accurately reproduces the experimental binding mode, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure.[14][18]

A Validated Workflow for Molecular Docking

This section details a step-by-step methodology for conducting a rigorous molecular docking study. The workflow is designed to be self-validating and applicable across various docking software platforms such as AutoDock, Schrödinger, or PyRx.[19][20][21]

Phase 1: System Preparation

The quality of the input structures directly dictates the quality of the output. This preparatory phase is the most critical step in the entire workflow.

Protocol 3.1.1: Receptor Preparation

-